![molecular formula C8H7ClN2S B11777360 5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)

5-chloro-6-(methylthio)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

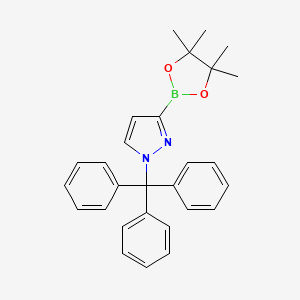

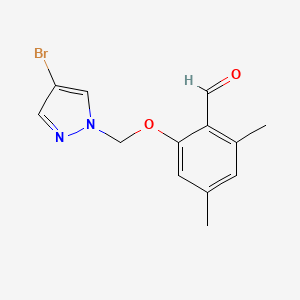

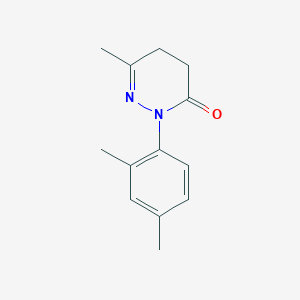

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールは、ベンゾイミダゾールファミリーに属する複素環式化合物です。 ベンゾイミダゾールは、抗菌、抗癌、抗ウイルス、抗寄生虫などの多様な薬理作用で知られています 。 5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールの構造における塩素原子とメチルチオ基の存在は、その化学反応性と潜在的な生物活性を高めます。

準備方法

合成経路と反応条件

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールの合成は、通常、o-フェニレンジアミンと適切な試薬の縮合を伴います。 一般的な方法の1つには、o-フェニレンジアミンと二硫化炭素をアルカリ性アルコール溶液中で反応させた後、塩素化およびメチル化のステップが含まれます 。 別の方法では、アセトニトリル中でクロロスクシンイミド(NCS)を使用して塩素原子を導入し、続いてメチルチオ基を付加します .

工業生産方法

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールの工業生産方法は、上記と同様の反応条件を使用して大規模合成を行う場合があります。 プロセスには、通常、温度、溶媒、反応時間などの反応パラメータの最適化が含まれ、最終生成物の高収率と純度が得られます .

化学反応の分析

反応の種類

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールは、次のようなさまざまな化学反応を起こします。

酸化: メチルチオ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用してスルホキシドまたはスルホンに酸化できます。

還元: ニトロ基(存在する場合)は、塩化スズ(II)または鉄粉などの還元剤を使用してアミノ基に還元できます。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸。

還元: 塩化スズ(II)、鉄粉。

置換: アミン、チオール、アルコキシド。

生成される主な生成物

酸化: スルホキシド、スルホン。

還元: アミノ誘導体。

置換: さまざまな置換ベンゾイミダゾール誘導体.

科学的研究の応用

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールは、次のようないくつかの科学研究における応用があります。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な抗菌作用と抗癌作用について調査されています。

医学: 薬理作用により、さまざまな病気の潜在的な治療薬として探求されています。

作用機序

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の酵素の活性を阻害したり、微生物のDNAの複製を妨げたりすることがあります。 塩素原子とメチルチオ基の存在は、これらの標的への結合親和性を高め、生物学的効果をもたらします .

類似化合物の比較

類似化合物

5-クロロ-1H-ベンゾ[d]イミダゾール: メチルチオ基がありません。そのため、生物学的活性が異なる可能性があります。

6-メチルチオ-1H-ベンゾ[d]イミダゾール:

5,6-ジクロロ-1H-ベンゾ[d]イミダゾール: 追加の塩素原子を含みます。そのため、抗菌作用が強まる可能性があります.

独自性

5-クロロ-6-(メチルチオ)-1H-ベンゾ[d]イミダゾールは、塩素原子とメチルチオ基の両方が存在するため、独自性があります。 これらは、その独特の化学反応性と潜在的な生物活性に貢献します。 これらの官能基の組み合わせにより、さまざまな科学研究や産業用途に役立つ化合物になります .

類似化合物との比較

Similar Compounds

5-chloro-1H-benzo[d]imidazole: Lacks the methylthio group, which may result in different biological activities.

6-methylthio-1H-benzo[d]imidazole:

5,6-dichloro-1H-benzo[d]imidazole: Contains an additional chlorine atom, which may enhance its antimicrobial properties.

Uniqueness

5-chloro-6-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine atom and the methylthio group, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications .

特性

分子式 |

C8H7ClN2S |

|---|---|

分子量 |

198.67 g/mol |

IUPAC名 |

6-chloro-5-methylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C8H7ClN2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |

InChIキー |

YRUKBEZDODUAEN-UHFFFAOYSA-N |

正規SMILES |

CSC1=C(C=C2C(=C1)N=CN2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)

![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)

![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)